An In-depth Technical Guide to the Chemical Properties of 2-(Tert-butoxy)acetic Acid
An In-depth Technical Guide to the Chemical Properties of 2-(Tert-butoxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Tert-butoxy)acetic acid, also known as tert-butoxyacetic acid, is a valuable carboxylic acid derivative widely utilized in organic synthesis and medicinal chemistry. Its structural features—a carboxylic acid functional group masked by a sterically hindered tert-butyl ether—make it a versatile building block and synthetic intermediate. The tert-butoxy group serves as a robust acid-labile protecting group, stable under a variety of reaction conditions yet readily removable under mild acidic treatment. This property is crucial in multi-step syntheses of complex molecules, including pharmaceuticals, modified peptides, and enzyme inhibitors.[1] This guide provides a comprehensive overview of its chemical and physical properties, reactivity, synthesis, and applications, with a focus on its relevance in drug discovery and development.
Chemical and Physical Properties
2-(Tert-butoxy)acetic acid is typically a colorless to light yellow liquid or a low-melting solid at room temperature. Its core properties are summarized in the tables below.
Identifiers and General Properties
| Property | Value | Reference(s) |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxy]acetic acid | [2] |
| Synonyms | tert-Butoxyacetic acid, O-tert-Butyl-glycollic acid | [3] |
| CAS Number | 13211-32-0 | [4] |
| Molecular Formula | C₆H₁₂O₃ | [4] |
| Molecular Weight | 132.16 g/mol | [2] |
| InChIKey | HQLILHPGWSURBT-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CC(C)(C)OCC(=O)O | [5] |
Physical Properties
| Property | Value | Reference(s) |
| Physical Form | Colorless to yellow liquid or low-melting solid | |
| Melting Point | -5 °C | [6] |
| Boiling Point | 222.3 °C at 760 mmHg; 104-106 °C at 12 Torr | [3][6] |
| Density | ~1.027 g/cm³ (Predicted) | [3] |
| pKa | 3.55 ± 0.10 (Predicted) | [3][5] |
| Flash Point | 88.5 ± 13.3 °C | [6] |
Solubility
Spectral Data
Spectroscopic data is essential for the identification and characterization of 2-(tert-butoxy)acetic acid.
| Spectrum Type | Data and Interpretation | Reference(s) |
| ¹H NMR | (400 MHz, CDCl₃): δ 7.267 (s, 1H, -COOH), 4.029 (s, 2H, -O-CH₂-), 1.271 (s, 9H, -C(CH₃)₃) | [3] |
| ¹³C NMR | Predicted shifts: ~175 ppm (C=O), ~75 ppm (-O-C (CH₃)₃), ~65 ppm (-O-CH₂-), ~28 ppm (-C(CH₃ )₃). The exact shifts may vary depending on the solvent. | N/A |
| Infrared (IR) | Expected characteristic peaks: A broad absorption band around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a strong C=O stretch around 1700-1750 cm⁻¹, and C-O stretching vibrations for the ether linkage around 1100-1200 cm⁻¹. | [7] |
| Mass Spec (MS) | Expected fragmentation: The molecular ion peak (M⁺) at m/z 132. The base peak is often the result of the loss of the tert-butyl group, leading to a fragment at m/z 57 ([C₄H₉]⁺). Another significant fragmentation pathway involves the loss of the carboxymethyl group. | N/A |
Chemical Reactivity and Applications
The reactivity of 2-(tert-butoxy)acetic acid is dominated by its two functional groups: the carboxylic acid and the tert-butyl ether.
Role as a Protected Carboxylic Acid
The primary utility of this molecule lies in the tert-butoxy group acting as a robust protecting group for the acetic acid moiety.[1] This allows for synthetic manipulations at other sites of a larger molecule without interference from the acidic proton or the nucleophilic carboxylate.
Acid-Catalyzed Deprotection
The tert-butyl ether linkage is readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), to yield the deprotected glycolic acid derivative and isobutylene. This deprotection is a key step in the final stages of a synthetic sequence.
Caption: Mechanism of acid-catalyzed cleavage of the tert-butyl ether.
Applications in Drug Development and Bioconjugation
2-(Tert-butoxy)acetic acid and its derivatives are important building blocks in medicinal chemistry. They are used in the synthesis of complex active pharmaceutical ingredients (APIs) and as linkers in bioconjugation technologies.[1]
-
Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various compounds, including cephalosporin derivatives, which are a class of broad-spectrum antibiotics.
-
Linker Technology: In the development of Proteolysis Targeting Chimeras (PROTACs), derivatives of 2-(tert-butoxy)acetic acid can be used as part of the linker that connects a protein-targeting ligand to an E3 ligase-recruiting ligand.[8] The defined length and chemical properties of the linker are critical for the efficacy of the PROTAC.
Caption: Conceptual use of 2-(tert-butoxy)acetic acid in linker synthesis.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful use of 2-(tert-butoxy)acetic acid.
Synthesis via Williamson Ether Synthesis
This protocol describes the synthesis of 2-(tert-butoxy)acetic acid from potassium tert-butoxide and bromoacetic acid.
Caption: General workflow for the synthesis of 2-(tert-butoxy)acetic acid.
Methodology:
-
Reaction Setup: To a 3-neck 2-liter round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add potassium tert-butoxide (100.00 g, 0.891 moles) and 1500 mL of toluene under a nitrogen atmosphere.
-
Addition of Reactant: Prepare a solution of bromoacetic acid (61.90 g, 0.446 moles) in 100 mL of toluene. Add this solution dropwise to the flask.
-
Reaction: Heat the mixture to reflux and maintain for 24 hours.
-
Work-up: After cooling the mixture to room temperature, add 100 mL of water and separate the layers. Wash the aqueous layer with diethyl ether (2 x 50 mL).
-
Acidification: Acidify the aqueous layer to pH 1 using concentrated hydrochloric acid.
-
Extraction and Drying: Extract the resulting mixture with diethyl ether (3 x 100 mL). Combine the organic extracts, wash with a saturated sodium chloride solution (1 x 75 mL), and dry over magnesium sulfate.
-
Isolation: Concentrate the dried organic solution in vacuo to yield the product as a yellow oil (yield: 27.3 g).[3]
Deprotection Protocol using Trifluoroacetic Acid (TFA)
This is a general procedure for the removal of the tert-butoxy protecting group.
Methodology:
-
Dissolution: Dissolve the 2-(tert-butoxy)acetic acid-containing substrate in a suitable solvent, typically dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common concentration is 20-50% TFA in DCM (v/v). The reaction is typically performed at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 30 minutes to 2 hours).
-
Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Work-up: The crude product can be purified by precipitation (dissolving the residue in a minimal amount of a solvent like DCM and adding a non-polar solvent like cold hexane) or by a standard aqueous work-up to neutralize the remaining acid, followed by extraction.
Safety and Handling
2-(Tert-butoxy)acetic acid is classified as an irritant and should be handled with appropriate personal protective equipment.
| Hazard Class | GHS Classification |
| Pictogram | GHS07 (Harmful/Irritant) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H302: Harmful if swallowed. |
| Precautionary Statements | P261: Avoid breathing mist/vapours/spray. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This is not an exhaustive list. Always consult the material safety data sheet (MSDS) before handling.[2][6]
Conclusion
2-(Tert-butoxy)acetic acid is a fundamentally important reagent for chemists in both academic and industrial research, particularly those in drug discovery. Its properties as a stable, yet easily deprotected, carboxylic acid make it an invaluable tool for the construction of complex molecular architectures. A thorough understanding of its chemical properties, reactivity, and handling is essential for its effective and safe utilization in the laboratory.
References
- 1. 2-(Tert-butoxy)acetic Acid | High-Purity Reagent [benchchem.com]
- 2. 2-(Tert-butoxy)acetic acid | C6H12O3 | CID 2760998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TERT-BUTOXY ACETIC ACID | 13211-32-0 [chemicalbook.com]
- 4. 2-(tert-Butoxy)acetic acid | CAS 13211-32-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. TERT-BUTOXY ACETIC ACID CAS#: 13211-32-0 [m.chemicalbook.com]
- 6. 2-(tert-Butoxy)acetic acid | 13211-32-0 [sigmaaldrich.com]
- 7. TERT-BUTOXY ACETIC ACID(13211-32-0) IR Spectrum [m.chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
